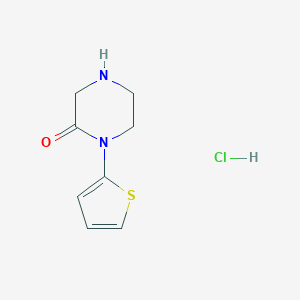
1-(Thiophen-2-yl)piperazin-2-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-thiophen-2-ylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS.ClH/c11-7-6-9-3-4-10(7)8-2-1-5-12-8;/h1-2,5,9H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAHBKGOVLKMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(Thiophen-2-yl)piperazin-2-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a thiophene ring attached to a piperazine moiety, has been investigated for various pharmacological properties, including antitumor, antimicrobial, and neuropharmacological effects.
- IUPAC Name : this compound
- CAS Number : 1284243-99-7
- Molecular Formula : C10H12ClN3OS
- Molecular Weight : 247.73 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to modulate neurotransmitter systems and exhibit receptor binding affinity, particularly towards serotonin and dopamine receptors. This modulation can influence several physiological processes, including mood regulation and pain perception.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound exhibited an IC50 value in the micromolar range, indicating its effectiveness in inhibiting cell proliferation. Further investigations into its mechanism revealed induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| HeLa | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also showed promising antimicrobial properties. In vitro studies indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
In animal models, the compound demonstrated anxiolytic and antidepressant-like effects. Behavioral tests such as the elevated plus maze and forced swim test revealed that administration of the compound significantly reduced anxiety-like behaviors and depressive symptoms. This activity is likely mediated through serotonin receptor modulation.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications to the piperazine ring improved selectivity for serotonin receptors, leading to increased anxiolytic effects without significant side effects typically associated with traditional anxiolytics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


